molecular formula C11H14INO B7891644 N-(3-Iodo-4-methylphenyl)isobutyramide

N-(3-Iodo-4-methylphenyl)isobutyramide

Cat. No.: B7891644
M. Wt: 303.14 g/mol
InChI Key: ZAYCSHRRGITUTN-UHFFFAOYSA-N
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Description

N-(3-Iodo-4-methylphenyl)isobutyramide is an organic compound with the molecular formula C11H14INO It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with a methyl group and an isobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodo-4-methylphenyl)isobutyramide typically involves the iodination of a precursor compound followed by the introduction of the isobutyramide group. One common method involves the reaction of 3-iodo-4-methylbenzoic acid with isobutylamine under appropriate conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodo-4-methylphenyl)isobutyramide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

N-(3-Iodo-4-methylphenyl)isobutyramide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving iodine-containing compounds and their biological effects.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Iodo-4-methylphenyl)isobutyramide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The isobutyramide group can also interact with biological molecules, potentially affecting their function and activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Bromo-4-methylphenyl)isobutyramide: Similar structure but with a bromine atom instead of iodine.

    N-(3-Chloro-4-methylphenyl)isobutyramide: Contains a chlorine atom instead of iodine.

    N-(3-Fluoro-4-methylphenyl)isobutyramide: Features a fluorine atom in place of iodine.

Uniqueness

N-(3-Iodo-4-methylphenyl)isobutyramide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s reactivity and interactions, making it suitable for specific applications where other halogens may not be as effective.

Properties

IUPAC Name

N-(3-iodo-4-methylphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-7(2)11(14)13-9-5-4-8(3)10(12)6-9/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYCSHRRGITUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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